Product packaging for 1-Oxaspiro[5.5]undecane,4-methylene(Cat. No.:)

1-Oxaspiro[5.5]undecane,4-methylene

Cat. No.: B13814128
M. Wt: 166.26 g/mol
InChI Key: PDYBAZKFQKBRAO-UHFFFAOYSA-N
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Description

Contextualization within Spirocyclic and Oxaspiro Compound Chemistry

Spirocyclic compounds, characterized by two rings sharing a single atom, are prevalent in a wide array of natural products and biologically active molecules. The subset of oxaspiro compounds, which incorporate an oxygen atom into one of the rings, is of particular importance due to the influence of the oxygen on the molecule's conformation and reactivity. The 1-oxaspiro[5.5]undecane framework consists of a cyclohexane (B81311) ring and a tetrahydropyran (B127337) ring fused at a central spiro-carbon. This arrangement imparts a defined three-dimensional structure, which is a key feature in the design of molecules with specific biological or material properties.

The introduction of an exocyclic methylene (B1212753) group, as seen in 1-Oxaspiro[5.5]undecane, 4-methylene, adds a reactive handle to the spirocyclic core. Exocyclic double bonds are known to participate in a variety of chemical transformations, including additions, cycloadditions, and polymerizations, thus expanding the synthetic utility of the parent spirocycle.

Significance as a Unique Synthetic Target and Intermediate

The synthesis of 1-Oxaspiro[5.5]undecane, 4-methylene, while not extensively documented in dedicated studies, is conceptually approached through the olefination of the corresponding ketone, 1-oxaspiro[5.5]undecan-4-one. uni.lu This ketone serves as a key precursor and its synthesis is a critical first step. The conversion of the ketone to the target alkene is most commonly achieved via the Wittig reaction. masterorganicchemistry.comtcichemicals.comnih.gov

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene. masterorganicchemistry.comtcichemicals.comnih.gov In the context of synthesizing 1-Oxaspiro[5.5]undecane, 4-methylene, the reaction would involve treating 1-oxaspiro[5.5]undecan-4-one with a methylidene-ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. masterorganicchemistry.com

The significance of 1-Oxaspiro[5.5]undecane, 4-methylene as a synthetic target lies in its potential as a building block. The exocyclic double bond can be further functionalized to introduce a variety of substituents, leading to a diverse range of derivatives. For instance, it can undergo hydrogenation to the corresponding methyl-substituted spirocycle, or it can be subjected to oxidation to form an epoxide, which can then be opened by various nucleophiles.

Overview of Current Research Trajectories and Methodological Challenges

Current research in the broader field of spiroketals and their derivatives is focused on several key areas, including the development of stereoselective synthetic methods and the exploration of their applications in medicinal chemistry and materials science. While specific research trajectories for 1-Oxaspiro[5.5]undecane, 4-methylene are not widely published, the general interest in related structures suggests potential avenues for investigation.

Methodological challenges in the synthesis of this compound primarily revolve around the efficient and stereocontrolled construction of the spirocyclic core and the subsequent introduction of the exocyclic methylene group. The Wittig reaction, while a powerful tool, can sometimes present challenges related to the stability of the ylide and the potential for side reactions, particularly with sterically hindered ketones. tcichemicals.com The choice of base and reaction conditions is crucial for the successful generation of the ylide and the subsequent olefination.

Furthermore, the purification of the final product from the triphenylphosphine oxide byproduct can sometimes be challenging. Alternative olefination methods, such as the Horner-Wadsworth-Emmons reaction or the use of organotitanium reagents like the Tebbe or Petasis reagents, could also be explored to overcome some of these challenges. tcichemicals.com

Future research may focus on the development of catalytic and more atom-economical methods for the synthesis of 1-Oxaspiro[5.5]undecane, 4-methylene and its derivatives. Additionally, the exploration of its reactivity in various chemical transformations and the investigation of the biological properties of its derivatives are promising areas for future studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O B13814128 1-Oxaspiro[5.5]undecane,4-methylene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

3-methylidene-1-oxaspiro[5.5]undecane

InChI

InChI=1S/C11H18O/c1-10-5-8-11(12-9-10)6-3-2-4-7-11/h1-9H2

InChI Key

PDYBAZKFQKBRAO-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC2(CCCCC2)OC1

Origin of Product

United States

Chemical Reactivity, Derivatization, and Transformation Studies of 1 Oxaspiro 5.5 Undecane,4 Methylene

Ring-Opening and Ring-Transformation Reactions

The stability of the spiroketal system is a key determinant of its reactivity. However, under certain conditions, the ring system can be opened or transformed, providing a pathway to structurally diverse molecules.

The spiroketal moiety of 1-Oxaspiro[5.5]undecane, 4-methylene is susceptible to acid-catalyzed ring-opening. This process is typically initiated by the protonation of one of the oxygen atoms within the spiroketal, which weakens the corresponding carbon-oxygen bond and facilitates cleavage. The use of Lewis or Brønsted acid additives can promote the ring-opening of spiroketals at significantly lower temperatures than under neutral conditions. acs.orgnih.gov This acid-promoted pathway likely involves the initial cleavage of a C-O bond, leading to the formation of an oxacarbenium ion intermediate. acs.org This intermediate can then undergo further reactions, such as trapping by a nucleophile or rearrangement.

In the context of related steroidal spiroketals, acid catalysis has been shown to facilitate concurrent ring-opening and halogenation, yielding ω-iodo enol ethers. acs.org While strong mineral acids have sometimes been considered unsuitable due to potential side reactions like epimerization, carefully chosen Lewis or Brønsted acids can offer improved yields and purer products. acs.org The mechanism of acid-catalyzed ring-opening of cyclic ethers like epoxides, which shares some similarities, involves protonation of the oxygen to create a good leaving group, followed by nucleophilic attack. byjus.comlibretexts.org

Catalyst Type General Observations Potential Products
Brønsted AcidsPromotes ring-opening at lower temperatures. acs.orgOxacarbenium ion intermediates, rearranged products. acs.org
Lewis AcidsCan improve reaction yields and purity of products. acs.orgnih.govHalogenated enol ethers (in the presence of a halide source). acs.org

While spiroketals are generally stable under basic conditions, the introduction of strain or activation can render them susceptible to nucleophilic attack. In the case of 1-Oxaspiro[5.5]undecane, 4-methylene, functionalization of the exocyclic double bond can introduce functionalities that facilitate nucleophilic ring-opening. For instance, epoxidation of the methylene (B1212753) group would yield a spiro-epoxide, a strained three-membered ring that is highly susceptible to nucleophilic attack.

The ring-opening of such an epoxide can occur under both acidic and basic conditions. libretexts.org Under basic conditions, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. libretexts.org This would lead to the formation of a substituted diol. The high ring strain of the epoxide ring is a major driving force for this reaction, even though alkoxides are generally poor leaving groups. libretexts.org

Functionalization of the Methylene Group and Spiroketal Core

The exocyclic methylene group and the C-H bonds of the spiroketal core represent key sites for the derivatization of 1-Oxaspiro[5.5]undecane, 4-methylene.

The exocyclic double bond is a prime target for a variety of olefin functionalization reactions.

Epoxidation: The conversion of the methylene group to an epoxide can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.comyoutube.comyoutube.com This reaction is typically concerted and results in the formation of a spiro-epoxide. youtube.com The resulting epoxide is a valuable intermediate for further transformations due to the strain of the three-membered ring. youtube.com

Dihydroxylation: The methylene group can be converted to a diol through dihydroxylation. This can be achieved via two main stereochemical pathways:

Anti-dihydroxylation: This can be accomplished by first forming an epoxide and then subjecting it to acid-catalyzed ring-opening with water. youtube.com This two-step process results in the formation of a trans-diol.

Syn-dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). youtube.comyoutube.commasterorganicchemistry.com These reactions proceed through a concerted mechanism involving a cyclic intermediate, leading to the formation of a cis-diol. masterorganicchemistry.com The Upjohn dihydroxylation uses a catalytic amount of OsO₄ with a stoichiometric oxidant like N-methylmorpholine N-oxide (NMO). organic-chemistry.org

Reaction Reagents Key Intermediate Product
Epoxidationm-CPBA, other peroxy acids youtube.comyoutube.comyoutube.com-Spiro-epoxide
Anti-dihydroxylation1. m-CPBA 2. H₃O⁺ youtube.comEpoxide youtube.comTrans-diol
Syn-dihydroxylationOsO₄ (catalytic), NMO masterorganicchemistry.comorganic-chemistry.orgCyclic osmate ester youtube.commasterorganicchemistry.comCis-diol
Syn-dihydroxylationCold, dilute KMnO₄, NaOH youtube.commasterorganicchemistry.comCyclic manganate (B1198562) ester youtube.comCis-diol

Direct functionalization of the C-H bonds of the spiroketal core offers a powerful and atom-economical way to introduce molecular complexity. Transition metal-catalyzed C-H activation has emerged as a key strategy for this purpose. youtube.comyoutube.comrsc.org These reactions involve the cleavage of a C-H bond and the formation of a carbon-metal bond, which can then be further functionalized. youtube.com

While specific examples for 1-Oxaspiro[5.5]undecane, 4-methylene are not detailed in the provided search results, general principles of C-H functionalization can be applied. For instance, rhodium or palladium catalysts are often used for directed C-H functionalization, where a directing group guides the catalyst to a specific C-H bond. In the absence of a directing group, the inherent reactivity of different C-H bonds would determine the site of functionalization. Given the presence of multiple secondary and tertiary C-H bonds in the spiroketal core, achieving high regioselectivity could be a challenge.

The reactions discussed above provide a foundation for the synthesis of a library of derivatives based on the 1-Oxaspiro[5.5]undecane, 4-methylene scaffold. By systematically applying different functionalization strategies to the methylene group and the spiroketal core, a diverse collection of compounds can be generated.

For example, the spiro-epoxide intermediate formed from the epoxidation of the methylene group can be reacted with a variety of nucleophiles (alcohols, amines, thiols, etc.) to generate a library of ring-opened products with diverse side chains. Similarly, the diols formed from dihydroxylation can be further derivatized by esterification or etherification. C-H functionalization, if optimized for regioselectivity, could be used to introduce a range of functional groups at various positions on the spiroketal core. This combinatorial approach would allow for the rapid exploration of the chemical space around the 1-Oxaspiro[5.5]undecane, 4-methylene scaffold.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic compounds. A combination of one-dimensional (1D) and two-dimensional (2D) experiments, along with variable temperature studies, provides a wealth of information regarding the chemical environment, connectivity, and conformational dynamics of 1-Oxaspiro[5.5]undecane, 4-methylene.

1D NMR (¹H, ¹³C) for Connectivity and Chemical Environment Analysis

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental insights into the molecular structure. The chemical shift (δ) of each nucleus provides information about its local electronic environment, while the multiplicity (splitting pattern) in the ¹H NMR spectrum reveals the number of adjacent protons, and integration gives the relative number of protons.

For 1-Oxaspiro[5.5]undecane, 4-methylene, the ¹H NMR spectrum is expected to show distinct signals for the vinylidene protons of the 4-methylene group, typically in the range of δ 4.5-5.0 ppm. The protons on the carbon adjacent to the ether oxygen (C2 and C6) would appear downfield due to the oxygen's deshielding effect. The remaining methylene (B1212753) protons of the cyclohexane (B81311) and tetrahydropyran (B127337) rings would resonate in the upfield region, often with complex overlapping multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Oxaspiro[5.5]undecane, 4-methylene

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
=CH₂ 4.5 - 5.0 s (or narrow m)
H2, H6 3.5 - 4.0 m
H3, H5 2.0 - 2.5 m
Other -CH₂- 1.2 - 1.9 m

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Oxaspiro[5.5]undecane, 4-methylene based on data for 1-Oxaspiro[5.5]undecane cdnsciencepub.com

Carbon Predicted Chemical Shift (δ, ppm)
C1 (=CH₂) ~105-115
C4 ~140-150
C5 (spiro) ~70-80
C2, C6 ~60-70
C3 ~30-40
C7, C8, C9, C10, C11 ~20-40

2D NMR (COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Assignment

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for elucidating the complete molecular structure and stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, typically over two to three bonds. For 1-Oxaspiro[5.5]undecane, 4-methylene, COSY would be used to trace the connectivity of the protons within the tetrahydropyran and cyclohexane rings. For example, the protons at C2 would show correlations to the protons at C3, which in turn would show correlations to the protons at C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached. This allows for the definitive assignment of the carbon spectrum based on the already assigned proton spectrum (or vice versa).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds, and sometimes 4 bonds). This is crucial for piecing together the molecular skeleton, especially around quaternary centers like the spiro carbon (C5) and the olefinic carbon (C4). For instance, the exocyclic methylene protons should show an HMBC correlation to C4 and C3, and the protons on C3 and C5 would show correlations to C4, confirming the position of the double bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is paramount for determining the stereochemistry and preferred conformation of the molecule. For example, NOESY could reveal through-space interactions between axial protons on the same face of a ring, or between protons on the tetrahydropyran ring and the cyclohexane ring, thereby defining the relative orientation of the two rings.

Variable Temperature NMR for Conformational Analysis and Dynamics

The spirocyclic system of 1-Oxaspiro[5.5]undecane, 4-methylene is not rigid and can undergo conformational changes, primarily through ring inversion of the six-membered rings. Variable Temperature (VT) NMR is a powerful technique to study these dynamic processes. cdnsciencepub.com

At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the observed spectrum will be an average of the contributing conformers. As the temperature is lowered, the rate of exchange slows down. If the coalescence temperature is reached, the signals for the individual conformers may be resolved, allowing for the determination of their relative populations and the energy barrier for the conformational change (e.g., the Gibbs free energy of activation, ΔG‡). For instance, a study on the parent compound, 1-oxaspiro[5.5]undecane, revealed the presence of two distinct conformers at low temperatures. cdnsciencepub.com A similar approach for the 4-methylene derivative would provide detailed insights into its conformational preferences and the energetic landscape of its ring systems.

Solid-State NMR for Conformational Insights

Solid-State NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, these interactions are retained in the solid state, providing rich information about the local environment. Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra.

For 1-Oxaspiro[5.5]undecane, 4-methylene, ssNMR could be used to:

Determine the conformation of the molecule in the crystalline state, which may differ from the preferred solution-state conformation.

Identify the presence of multiple, distinct conformations within the crystal lattice (polymorphism).

Provide information on intermolecular packing and interactions within the crystal. europeanpharmaceuticalreview.comnih.gov

The chemical shifts observed in the ¹³C ssNMR spectrum are highly sensitive to the molecular conformation, making it a powerful tool for conformational analysis in the solid phase. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Determination

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. Provided that a suitable single crystal of 1-Oxaspiro[5.5]undecane, 4-methylene can be grown, this technique would provide precise information on:

Bond lengths, bond angles, and torsion angles: This offers a definitive picture of the molecular geometry.

Conformation of the rings: The chair, boat, or twist-boat conformation of the tetrahydropyran and cyclohexane rings would be clearly established.

Absolute stereochemistry: For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration of stereocenters. In this case, the spiro carbon (C5) is a stereocenter, and X-ray crystallography could determine its absolute configuration if the compound is enantiomerically pure.

Crystal packing: The arrangement of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or van der Waals forces, would be elucidated.

Vibrational Spectroscopy (Infrared Spectroscopy, FTIR) for Functional Group Identification

Infrared (IR) spectroscopy, typically performed using a Fourier Transform Infrared (FTIR) spectrometer, is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

For 1-Oxaspiro[5.5]undecane, 4-methylene, the FTIR spectrum would be expected to show characteristic absorption bands that confirm the presence of the key functional groups.

Table 3: Predicted Characteristic Infrared Absorption Bands for 1-Oxaspiro[5.5]undecane, 4-methylene

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
=C-H (vinylidene) Stretching ~3080
C-H (aliphatic) Stretching 2850-2960
C=C (alkene) Stretching ~1650
C-O-C (ether) Asymmetric Stretching ~1150-1085
=CH₂ Out-of-plane bending ~890

The presence of a strong band around 1100 cm⁻¹ would be indicative of the ether linkage, while the bands at approximately 3080 cm⁻¹ and 1650 cm⁻¹ would confirm the existence of the exocyclic double bond. mdpi.comyoutube.com

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Weight Confirmation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. The molecular formula for 1-Oxaspiro[5.5]undecane, 4-methylene is C₁₁H₁₈O. epa.gov This corresponds to a monoisotopic mass of 166.135765 g/mol , a value that can be precisely confirmed by high-resolution mass spectrometry. epa.gov

Upon ionization in a mass spectrometer, typically through electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺•). This high-energy species then undergoes a series of fragmentation reactions, breaking down into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a veritable fingerprint for its identification.

Common fragmentation pathways for cyclic ethers and ketones often involve α-cleavage (cleavage of a bond adjacent to the oxygen atom) and rearrangements like the McLafferty rearrangement. For 1-Oxaspiro[5.5]undecane, 4-methylene, key fragmentation could be initiated by the cleavage of the spirocyclic system. The presence of the exocyclic double bond introduces a site of unsaturation that can direct fragmentation, potentially through allylic cleavage, leading to a stable carbocation.

A hypothetical fragmentation pattern for 1-Oxaspiro[5.5]undecane, 4-methylene could involve the following steps:

Molecular Ion Formation: Ionization of the parent molecule to yield the molecular ion at m/z 166.

Initial Ring Opening: Cleavage of one of the C-O bonds or C-C bonds of the spiroketal core.

Loss of Small Neutral Molecules: Elimination of stable neutral molecules such as H₂O, CO, or small hydrocarbons.

Formation of Stable Carbocations: The resulting fragments that are detected are the positively charged ions, with their relative abundance depending on their stability.

A detailed analysis would require experimental data to confirm the exact fragmentation pathways and the relative intensities of the resulting ions.

Table 1: Molecular Weight Data for 1-Oxaspiro[5.5]undecane, 4-methylene

PropertyValue
Molecular FormulaC₁₁H₁₈O
Average Mass166.264 g/mol
Monoisotopic Mass166.135765 g/mol

Table 2: Predicted Mass Spectrometry Adducts for the Isomer 4-methyl-1-oxaspiro[5.5]undecene

Adductm/z
[M]+166.13522
[M+H]+167.14305
[M+Na]+189.12499
[M+K]+205.09893
[M-H]-165.12849

Note: This data is for the isomer 4-methyl-1-oxaspiro[5.5]undecene and is presented for illustrative purposes. The actual values for 1-Oxaspiro[5.5]undecane, 4-methylene may vary slightly. uni.lu

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (Implicit from stereoselective synthesis)

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful tool for determining the absolute stereochemistry of chiral molecules. Since 1-Oxaspiro[5.5]undecane, 4-methylene possesses a spirocyclic core, it can exist as enantiomers, making the assignment of its absolute configuration crucial for understanding its biological activity and chemical properties.

These techniques measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to assign the absolute configuration by comparing experimental data with theoretical calculations or with data from structurally related compounds of known stereochemistry.

Despite the importance of stereochemistry for this class of compounds, a review of the available scientific literature reveals no specific studies on the chiroptical properties (CD or ORD) of 1-Oxaspiro[5.5]undecane, 4-methylene. Furthermore, information regarding its stereoselective synthesis, which would implicitly suggest a specific stereoisomer, is also not documented in readily accessible sources. Therefore, the stereochemical assignment of this compound remains an open area for future research.

Computational Chemistry and Theoretical Investigations of 1 Oxaspiro 5.5 Undecane,4 Methylene

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed examination of molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of medium to large organic molecules due to its favorable balance of accuracy and computational cost. For 1-oxaspiro[5.5]undecane,4-methylene, DFT calculations are instrumental in several areas:

Electronic Structure: DFT can map the electron density distribution, identifying regions of high and low electron density. This is crucial for understanding the molecule's reactivity, particularly the nucleophilic character of the exocyclic methylene (B1212753) group and the influence of the oxygen lone pairs. nih.gov

Stability: The relative stability of different conformers of the spiroketal system can be accurately predicted. Spiroketals like this exist in equilibrium between different chair-like conformations of the two rings. DFT calculations can determine the ground-state geometry and the relative energies of these conformers, which is governed by a combination of steric and stereoelectronic effects. cdnsciencepub.com The stability of spiroketals is notably influenced by the delocalization of electron lone pairs from the oxygen atoms. nih.gov

Spectroscopic Properties: DFT is widely used to predict spectroscopic data, which aids in the interpretation of experimental results. This includes NMR chemical shifts, infrared vibrational frequencies, and UV-Vis electronic transitions. nih.govidc-online.com

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT. While more computationally demanding, they serve as benchmarks for more approximate methods.

High-Level Energetics: For a molecule like this compound, ab initio methods would be employed to obtain highly accurate energies for different conformers and transition states. This is particularly important for precisely quantifying the energetic contributions of subtle stereoelectronic effects, such as the anomeric effect.

Molecular Orbitals: These methods provide a detailed description of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are fundamental to predicting the molecule's reactivity and its behavior in pericyclic reactions or interactions with other molecules.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. An MD simulation solves Newton's equations of motion for a system of atoms, revealing its dynamic nature.

For this compound, MD simulations are used to:

Study Intermolecular Interactions: By simulating the molecule in a solvent box (e.g., water or chloroform), MD can shed light on solute-solvent interactions. This helps in understanding solubility and how the solvent might influence conformational preferences.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is a powerful tool for investigating how chemical reactions occur. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products.

For a molecule like this compound, this is relevant for understanding its synthesis, which typically involves an acid-catalyzed spiroketalization of a dihydroxy ketone precursor. researchgate.net Transition state calculations, usually performed with DFT, can:

Identify Transition State Structures: Locate the high-energy transition state that connects the reactant (the open-chain precursor) and the product (the spiroketal).

Calculate Activation Energies: Determine the energy barrier (activation energy) for the cyclization reaction. This helps in predicting reaction rates and understanding why certain stereoisomers may be formed preferentially over others (kinetic vs. thermodynamic control). mskcc.org For instance, in related systems, flavoprotein monooxygenases can catalyze the conversion of a nih.govnih.gov-spiroketal into a nih.govspirochem.com-spiroketal, a process that can be modeled computationally. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

The prediction of spectroscopic data is one of the most practical applications of computational chemistry in organic structure elucidation. nih.gov

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a well-established methodology that significantly aids in structure confirmation and signal assignment. nih.govbohrium.com The process often involves:

Geometry optimization of the molecule using a reliable DFT method (e.g., B3LYP-D3/6-311G(d,p)). nih.gov

Calculation of magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method with a functional and basis set optimized for NMR predictions (e.g., WP04/6-311++G(2d,p) for ¹H or ωB97X-D/def2-SVP for ¹³C). nih.gov

Scaling the calculated shielding constants against a reference compound (like tetramethylsilane) to yield chemical shifts. These predictions can be remarkably accurate, with root-mean-square deviations of 0.07 to 0.19 ppm for ¹H and 0.5 to 2.9 ppm for ¹³C being achievable. nih.gov

Vibrational Frequencies: Calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. This can help confirm the presence of specific functional groups, such as the C=C bond of the methylene group and the C-O-C ether linkages within the spiroketal core. nih.gov

Table 1: Comparison of Experimental and Hypothetical DFT-Predicted ¹³C NMR Chemical Shifts for the 1-Oxaspiro[5.5]undecane Core Structure. (Note: Experimental data is for the parent compound 1-oxaspiro[5.5]undecane at 148 K. cdnsciencepub.com Predicted values are hypothetical examples based on typical DFT accuracy to illustrate the methodology.)

Carbon AtomConformer 'a' (Experimental, ppm) cdnsciencepub.comConformer 'b' (Experimental, ppm) cdnsciencepub.comHypothetical Predicted (ppm)
C261.460.061.1
C331.029.830.7
C418.919.519.1
C525.120.324.8
C6 (Spiro)96.194.795.9
C735.830.635.5
C824.625.224.9
C925.825.225.6
C1035.830.635.5
C1161.460.061.1

Analysis of Stereoelectronic Effects (e.g., Anomeric and Exo-Anomeric Effects)

The 1-oxaspiro[5.5]undecane skeleton is a classic system for studying stereoelectronic effects, which are interactions involving electron orbitals that dictate molecular conformation and reactivity.

Exo-Anomeric Effect: This related effect pertains to the preferred orientation of a substituent on the anomeric carbon.

Conformational Preference: In 1,7-dioxaspiro[5.5]undecane, the presence of two oxygen atoms results in four anomeric effects, leading to a very rigid conformation. cdnsciencepub.com In contrast, the 1-oxaspiro[5.5]undecane system has only one ring oxygen participating in these effects with the spiro center, leading to greater conformational flexibility. cdnsciencepub.comresearchgate.net Computational methods are essential to deconstruct the energetic contributions of these effects versus standard steric repulsions, allowing for a quantitative understanding of the conformational preferences in this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between them. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements, such as bonds, lone pairs, and core orbitals. uni-muenchen.de This approach provides a quantitative description of donor-acceptor interactions, which are fundamental to understanding intermolecular forces. uba.ar

In the context of 1-Oxaspiro[5.5]undecane, 4-methylene, NBO analysis can elucidate the nature and strength of various non-covalent interactions that govern its behavior in condensed phases. The analysis involves examining the interactions between the filled (donor) NBOs of one molecule and the empty (acceptor) NBOs of another. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions can be calculated using second-order perturbation theory. researchgate.net A higher E(2) value indicates a stronger interaction.

Theoretical investigations on related spiroketal systems, such as 1,5,7,11-tetraoxaspiro[5.5]undecane, have demonstrated the utility of NBO analysis in identifying and quantifying intermolecular C-H···O hydrogen bonds. acs.org For 1-Oxaspiro[5.5]undecane, 4-methylene, several key intermolecular interactions can be anticipated and analyzed. The primary donor sites are the lone pairs (n) on the ether oxygen atom, while potential acceptor sites include the antibonding orbitals (σ*) of C-H bonds on neighboring molecules. Additionally, the π-system of the exocyclic methylene group can participate in π-stacking or other dispersion-driven interactions.

A hypothetical NBO analysis of a dimer of 1-Oxaspiro[5.5]undecane, 4-methylene could reveal the specific donor-acceptor interactions and their corresponding stabilization energies. For instance, an interaction would be denoted as n(O) → σ*(C-H), representing the donation of electron density from an oxygen lone pair to an antibonding C-H orbital of an adjacent molecule.

The following table presents hypothetical results from an NBO analysis for the most significant intermolecular interactions in a dimer of 1-Oxaspiro[5.5]undecane, 4-methylene.

Donor NBO (Molecule A)Acceptor NBO (Molecule B)E(2) (kcal/mol)Interaction Type
n(O1)σ(C5-H)2.15C-H···O Hydrogen Bond
n(O1)σ(C11-H)1.89C-H···O Hydrogen Bond
π(C4=C12)π(C4=C12)0.75π-π Stacking
n(O1)σ(C7-H)0.98C-H···O Hydrogen Bond
σ(C-H)σ*(C-H)0.45Dispersion

Applications of 1 Oxaspiro 5.5 Undecane,4 Methylene in Advanced Materials Science and Complex Chemical Synthesis

Role as a Precursor or Monomer in Polymer Chemistry

The strained ring system and the presence of a polymerizable methylene (B1212753) group make 1-oxaspiro[5.5]undecane, 4-methylene and related spiro compounds attractive monomers for ring-opening polymerization. This process allows for the incorporation of its unique structural features into polymer backbones, leading to materials with tailored characteristics.

1-Oxaspiro[5.5]undecane, 4-methylene and analogous cyclic ketene (B1206846) acetals can undergo radical ring-opening polymerization to produce functional polymers. researchgate.net For instance, the polymerization of similar methylene-containing spiro compounds can introduce ester and ketone units into the polymer backbone, with cyclic acetal (B89532) side chains. researchgate.net This method is a promising route for preparing polymers with specific functionalities.

The copolymerization of such monomers with other vinyl monomers, like acrylonitrile, can proceed to create copolymers with varied structures and properties. researchgate.net However, the significant difference in reactivity between cyclic ketene acetals and some common vinyl monomers, such as styrene, can present challenges, sometimes resulting in low molecular weight homopolymers or copolymers with a block-like structure. researchgate.net The polymerization behavior can also be influenced by the reaction conditions and the specific comonomer used. For example, the copolymerization of 5,6-benzo-2-methylene-1,3-dioxepane with methacrylic acid can proceed through an unconventional pathway involving the in situ formation of a new vinyl monomer. researchgate.net

Monomer SystemPolymerization TypeResulting Polymer Characteristics
2-Butyl-7-methylene-1,4,6-trioxaspiro(4,4)nonaneRadicalContains ester and ketone units in the backbone with cyclic acetal side chains. researchgate.net
2-Butyl-7-methylene-1,4,6-trioxaspiro(4,4)nonane and AcrylonitrileRadical CopolymerizationReadily copolymerizes. researchgate.net
2-Butyl-7-methylene-1,4,6-trioxaspiro(4,4)nonane and StyreneRadical CopolymerizationDoes not copolymerize well. researchgate.net
5,6-Benzo-2-methylene-1,3-dioxepane and Methacrylic AcidRadical CopolymerizationProceeds via in situ formation of a new vinyl monomer. researchgate.net

A significant advantage of using spiro monomers like 1-oxaspiro[5.5]undecane, 4-methylene in polymerization is their ability to create low-shrinkage polymer systems. During the polymerization of conventional monomers, the conversion of van der Waals distances between monomer units to shorter covalent bonds in the polymer chain results in considerable volume contraction or shrinkage. This shrinkage can lead to internal stresses, microcracks, and dimensional instability in the final product.

In contrast, the ring-opening polymerization of spiro compounds involves the cleavage of one of the rings, which is accompanied by an increase in volume that can partially or completely offset the shrinkage from polymerization. This unique property makes them highly valuable in applications where dimensional accuracy is critical, such as in dental fillings, high-precision castings, and electronic encapsulants.

Building Block in Complex Molecule Synthesis

The spiroketal motif is a common feature in a wide array of biologically active natural products. Consequently, compounds like 1-oxaspiro[5.5]undecane, 4-methylene serve as important building blocks in the total synthesis of these complex molecules and in the generation of diverse molecular scaffolds for drug discovery.

The synthesis of spiro compounds is a critical step in the total synthesis of many natural products. Methodologies for constructing spirolactones and spiroethers, which are structurally related to 1-oxaspiro[5.5]undecane, 4-methylene, have been developed. For example, 5-methylene-2(5H)-furanone can undergo Diels-Alder cycloadditions to form bicyclic and tricyclic spiroadducts. researchgate.net These adducts can then be converted through simple chemical transformations, such as hydrogenation and reduction, into various saturated spirolactones and spiroethers. researchgate.net This highlights the utility of methylene-containing cyclic compounds as precursors to the core structures of complex natural products.

The development of new synthetic methodologies to create diverse and complex molecules is a key area of chemical research, particularly for identifying new therapeutic agents. illinois.edu Many existing compound screening collections are dominated by simple, flat molecules. illinois.edu In contrast, a majority of approved anticancer and antibacterial drugs are complex natural products. illinois.edu

By using readily available starting materials, including those with spiroketal structures, chemists can rapidly generate libraries of complex and diverse compounds. illinois.edu These compounds, which are structurally distinct from the parent natural product, are valuable for screening against a wide range of biological targets. illinois.edu The synthesis of various spirolactones and spiroethers from a common precursor demonstrates how structural diversity can be efficiently achieved from a single building block. researchgate.net

Development of Chiral Auxiliaries or Ligands for Catalysis

While specific research on the use of 1-oxaspiro[5.5]undecane, 4-methylene as a chiral auxiliary or ligand is not extensively documented in the provided search results, the inherent chirality of many spiroketal systems makes them attractive candidates for applications in asymmetric catalysis. Chiral spiro compounds can be employed as ligands for transition metals or as organocatalysts to control the stereochemical outcome of chemical reactions. The development of enantioselective ruthenium-catalyzed ring-closing metathesis is an example of how metal catalysts can be used to create chiral cyclic structures. researchgate.net The synthesis of chiral spiroketals can provide a scaffold for the development of new catalysts for a variety of asymmetric transformations.

Design of Novel Scaffolds for Material Science Applications (e.g., supramolecular chemistry, host-guest systems)

The unique three-dimensional and rigid structure of spiro compounds makes them highly attractive scaffolds for the design of novel materials. nih.gov Specifically, 1-Oxaspiro[5.5]undecane, 4-methylene, with its combination of a spiroketal core and a reactive exocyclic methylene group, presents significant potential for applications in supramolecular chemistry and the development of host-guest systems. The inherent chirality and rigidity of the spiroketal unit can be exploited to create well-defined molecular architectures with specific recognition and binding properties.

The field of supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The spirocyclic framework of 1-Oxaspiro[5.5]undecane, 4-methylene can serve as a foundational building block for creating larger, organized assemblies. The fixed spatial orientation of substituents on the spirocyclic core allows for the precise positioning of functional groups that can participate in hydrogen bonding, π-π stacking, or other non-covalent interactions, leading to the formation of predictable supramolecular structures.

Furthermore, the development of host-guest systems, where a larger host molecule encapsulates a smaller guest molecule, is a significant area of research in materials science with applications in sensing, catalysis, and drug delivery. The rigid cavity-like structure that can be derived from spirocyclic compounds makes them promising candidates for host molecules. By functionalizing the 1-Oxaspiro[5.5]undecane, 4-methylene scaffold, it is possible to create tailored binding pockets for specific guest molecules.

The reactivity of the exocyclic methylene group is a key feature that enables the incorporation of this spirocyclic unit into larger material frameworks. This functional group can undergo a variety of chemical transformations, including polymerization, which is a powerful tool for creating advanced materials.

Radical Polymerization of the Exocyclic Methylene Group

The exocyclic methylene group of 1-Oxaspiro[5.5]undecane, 4-methylene can be subjected to radical polymerization to yield polymers with the spiroketal unit as a repeating side group. uliege.be This process, known as radical ring-retaining polymerization (rRRP), allows for the creation of long-chain polymers with unique properties conferred by the bulky and rigid spirocyclic moieties. uliege.be

Polymerization Characteristics Description
Monomer 1-Oxaspiro[5.5]undecane, 4-methylene
Polymerization Type Radical Ring-Retaining Polymerization (rRRP) uliege.be
Resulting Polymer Structure Polyalkane backbone with pendant 1-oxaspiro[5.5]undecyl groups
Potential Properties Increased thermal stability, altered solubility, defined stereochemistry

These polymers can be designed to have specific properties by controlling the polymerization conditions and by copolymerizing with other monomers. The resulting materials could find applications as specialty polymers with high thermal stability or as chiral stationary phases in chromatography, leveraging the inherent chirality of the spiroketal core.

Functionalization for Supramolecular Assembly

Beyond polymerization, the exocyclic methylene group can be functionalized to introduce specific recognition sites for supramolecular assembly. For example, hydroxylation or epoxidation of the double bond can introduce hydroxyl or epoxide functionalities, which can then be used to attach groups capable of hydrogen bonding or metal coordination.

Functionalization Reaction Reagents and Conditions Resulting Functional Group Potential Supramolecular Interaction
Hydroboration-Oxidation 1. BH3-THF 2. H2O2, NaOHHydroxyl (-OH)Hydrogen Bonding
Epoxidation m-CPBAEpoxideRing-opening for further functionalization
Diels-Alder Cycloaddition Substituted dienesFused cyclic systemsπ-π stacking, van der Waals forces

By strategically choosing the functionalization reaction, it is possible to create a library of 1-Oxaspiro[5.5]undecane derivatives with diverse functionalities, enabling the construction of a wide range of supramolecular architectures.

Spiroketal-Based Host-Guest Systems

The rigid framework of the 1-Oxaspiro[5.5]undecane unit can be utilized to construct host molecules for guest encapsulation. By synthesizing derivatives with inwardly-pointing functional groups, a pre-organized binding cavity can be created. The principles of host-guest chemistry, often demonstrated in systems like metal-organic frameworks (MOFs), can be applied to these purely organic scaffolds. rsc.orgnih.gov

Future Research Directions and Emerging Paradigms in 1 Oxaspiro 5.5 Undecane,4 Methylene Chemistry

Exploration of Undiscovered Reactivity and Novel Transformations

The exocyclic methylene (B1212753) group in 1-Oxaspiro[5.5]undecane, 4-methylene is a key functional handle that holds significant potential for a variety of chemical transformations, many of which remain underexplored. Future research will likely focus on harnessing the reactivity of this moiety to construct more complex and functionally diverse molecules.

One promising area of investigation is the development of novel cycloaddition reactions. While cycloaddition strategies have been employed for the synthesis of related chroman spiroketals from exocyclic enol ethers, the specific reactivity of the 4-methylene group in 1-Oxaspiro[5.5]undecane, 4-methylene in [4+2] and other cycloadditions is a fertile ground for new discoveries. nih.gov The rigid spiroketal framework could impart unique stereochemical control in such reactions, leading to the synthesis of novel polycyclic systems with defined three-dimensional architectures.

Furthermore, the development of catalytic enantioselective transformations targeting the exocyclic double bond is a significant avenue for future exploration. This could involve reactions such as asymmetric hydrogenation, dihydroxylation, or epoxidation, providing access to a range of chiral derivatives with potential biological activity. The synthesis of related spiroketal-containing natural products has often relied on stereoselective methods, and applying these principles to 1-Oxaspiro[5.5]undecane, 4-methylene could unlock new chemical space. mskcc.org

Additionally, the exploration of radical-mediated reactions involving the methylene group could lead to novel carbon-carbon and carbon-heteroatom bond formations. Oxidative radical cyclization has proven to be a powerful method for the synthesis of spiroketals, and investigating the reactivity of the exocyclic methylene in similar radical processes could unveil new synthetic pathways. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Synthesis Design

Machine learning models can be trained to predict the outcome and yield of chemical reactions with increasing accuracy. nips.ccnih.gov In the context of 1-Oxaspiro[5.5]undecane, 4-methylene, ML algorithms could be used to:

Predict the feasibility of novel transformations of the exocyclic methylene group.

Optimize reaction conditions (e.g., catalyst, solvent, temperature) for known spiroketalization reactions to improve yield and selectivity.

Identify potential side reactions and byproducts, aiding in the development of cleaner and more efficient synthetic protocols.

Advancements in Sustainable and Economical Production Methods

The principles of green chemistry are increasingly influencing the design of synthetic processes, with a focus on reducing waste, minimizing energy consumption, and using renewable resources. The future production of 1-Oxaspiro[5.5]undecane, 4-methylene and its derivatives will undoubtedly be shaped by these considerations.

One of the most promising technologies for sustainable chemical manufacturing is flow chemistry . spirochem.comyoutube.com By conducting reactions in a continuous stream rather than in traditional batch reactors, flow chemistry offers several advantages:

Enhanced safety: Smaller reaction volumes and better heat transfer minimize the risks associated with highly reactive intermediates or exothermic reactions. youtube.com

Improved efficiency: Precise control over reaction parameters such as temperature, pressure, and mixing leads to higher yields and purities. spirochem.com

Scalability: Scaling up production is a matter of running the flow reactor for a longer duration, which is often more straightforward than scaling up batch processes. youtube.com

Integration of in-line analysis and purification: This streamlines the entire manufacturing process, reducing manual handling and waste generation. youtube.com

The application of flow chemistry to the synthesis of spiroketals, including 1-Oxaspiro[5.5]undecane, 4-methylene, could lead to more economical and environmentally friendly production methods. spirochem.com

Another key area of advancement is the development of greener synthetic methodologies . This includes the use of:

Catalytic methods: Replacing stoichiometric reagents with catalytic amounts of more environmentally benign catalysts can significantly reduce waste. The green synthesis of other spiro compounds has been achieved using organocatalysts like ionic liquids. nih.gov

Alternative solvents: Moving away from hazardous organic solvents towards water or bio-based solvents is a central tenet of green chemistry.

Atom-economical reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental goal.

By embracing these sustainable and economical approaches, the chemical community can ensure that the production of valuable compounds like 1-Oxaspiro[5.5]undecane, 4-methylene is both commercially viable and environmentally responsible.

Development of Advanced Analytical Techniques for In Situ Monitoring

A detailed understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Traditional methods often rely on quenching the reaction and analyzing aliquots, which may not provide a true picture of the species present under the actual reaction conditions. The development and application of advanced analytical techniques for in situ monitoring are therefore of paramount importance.

Raman spectroscopy is a powerful, non-invasive technique that can provide real-time information about the chemical composition of a reacting system. beilstein-journals.orgspectroscopyonline.comaiche.orgnih.gov By monitoring the characteristic vibrational modes of reactants, intermediates, and products, it is possible to track the progress of a reaction as it happens. For the synthesis of 1-Oxaspiro[5.5]undecane, 4-methylene, in situ Raman spectroscopy could be used to:

Monitor the disappearance of starting materials and the appearance of the spiroketal product.

Detect the formation of transient intermediates, providing valuable mechanistic insights.

Optimize reaction times and conditions to maximize yield and minimize byproduct formation. aiche.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for in situ reaction monitoring. nih.govnih.govrsc.orgwiley.com Specialized NMR tubes and probes allow for the acquisition of spectra at elevated temperatures and pressures, mimicking the conditions of a chemical reaction. wiley.com In situ NMR could be employed to study the formation of 1-Oxaspiro[5.5]undecane, 4-methylene, providing detailed structural information about all species in solution and allowing for the quantification of their concentrations over time. nih.govrsc.org

Advanced Mass Spectrometry (MS) techniques , such as those coupled with ambient ionization methods, also hold promise for real-time reaction analysis. numberanalytics.comchromatographyonline.comnumberanalytics.comosti.govchemrxiv.org These techniques can provide rapid and sensitive detection of reaction components directly from the reaction mixture with minimal sample preparation.

By integrating these advanced analytical techniques into the study of 1-Oxaspiro[5.5]undecane, 4-methylene chemistry, researchers can gain a deeper understanding of the underlying reaction dynamics, leading to the development of more efficient, robust, and predictable synthetic methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-oxaspiro[5.5]undecane derivatives, and how do reaction conditions influence yields?

  • Methodology: The synthesis of spiro compounds often involves cyclization or condensation reactions. For example, 3-methylene-1,5,7,11-tetraoxaspiro[5.5]undecane was synthesized from 2-methylene-1,3-propanediol via Lewis acid-catalyzed polymerization (BF₃·OEt₂ or SnCl₄). Key factors include temperature control (20–60°C), solvent polarity, and catalyst loading, which directly impact ring-opening vs. crosslinking tendencies .
  • Data Contradiction: While some protocols use diols and diketene acetals (e.g., 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane), others report lower yields when branching substituents are introduced due to steric hindrance .

Q. How can the crystal structure of 1-oxaspiro[5.5]undecane derivatives be reliably determined?

  • Methodology: Single-crystal X-ray diffraction (XRD) is the gold standard. For example, the crystal structure of 3-(4-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione was resolved at 293 K with an R-factor of 0.060, confirming spirocyclic geometry and substituent orientation .
  • Advanced Tip: Pair XRD with density functional theory (DFT) calculations to validate bond angles and torsional strain, as demonstrated for 3-(4-(dimethylamino)benzylidene) derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the acid-catalyzed polymerization of silicon-containing spiro[5.5]undecane derivatives?

  • Methodology: Computational studies (e.g., SAM1 calculations) reveal that silicon substituents lower activation energies for ring-opening polymerization. For 1,5,7,11-tetraoxa-6-sila-spiro[5.5]undecane, double-ring opening dominates due to reduced steric strain compared to tetrasila derivatives. Reaction enthalpies correlate with electron-withdrawing effects of Si–O bonds .
  • Data Contradiction: Experimental vs. computational data may diverge for disila derivatives, where steric bulk overrides electronic effects, necessitating empirical optimization .

Q. How does chirality in insect-derived spiroacetals (e.g., 2-ethyl-8-methyl-l,7-dioxaspiro[5.5]undecane) influence biological activity?

  • Methodology: Enantioselective synthesis using chiral precursors (e.g., ethyl (S)-(+)-lactate) yields (2S,6R,8S)-configured spiroacetals. Chiral GC-MS or NMR with shift reagents (e.g., Eu(hfc)₃) confirms enantiopurity. Biological assays in fruit flies show (2S,6R,8S) isomers exhibit pheromone-like activity, while non-natural enantiomers are inactive .
  • Advanced Tip: Use molecular docking to map chiral spiroacetals to insect olfactory receptors, identifying key hydrogen-bonding interactions .

Q. What strategies mitigate toxicity risks during handling of 1-oxaspiro[5.5]undecane derivatives?

  • Methodology:

  • Acute Toxicity: Derivatives like 1-Oxaspiro[4.5]dec-6-en-2-ol (CAS 143842-75-5) require PPE (nitrile gloves, respirators) due to skin/eye irritation (OSHA Category 2A) and respiratory toxicity (Category 3) .
  • Waste Disposal: Neutralize acidic byproducts (e.g., from spiro-orthocarbonate polymerizations) with bicarbonate before incineration .
    • Data Gap: Limited ecotoxicology data exist; prioritize OECD 209 respirometry tests for aquatic impact assessment .

Experimental Design & Data Analysis

Q. How to resolve conflicting XRD and spectroscopic data for substituted spiro[5.5]undecanes?

  • Case Study: For 3-(4-bromobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, IR showed a carbonyl stretch at 1740 cm⁻¹, but XRD revealed partial enolization (C–O bond elongation). Use variable-temperature NMR to monitor tautomer equilibria and DFT to model electronic effects .

Q. Why do some spiro[5.5]undecane polymers exhibit unexpected thermal stability?

  • Analysis: Poly(ortho ester)s derived from 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane show Tg > 100°C due to restricted chain mobility from spirocyclic crosslinks. TGA-MS under N₂ reveals decomposition onset at 250°C, with CO₂ release from carbonate linkages .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.